1,4-Diphenylbutane-1,2,3,4-tetraone

Description

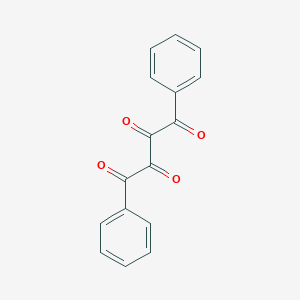

Structure

2D Structure

3D Structure

Properties

CAS No. |

19909-44-5 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

1,4-diphenylbutane-1,2,3,4-tetrone |

InChI |

InChI=1S/C16H10O4/c17-13(11-7-3-1-4-8-11)15(19)16(20)14(18)12-9-5-2-6-10-12/h1-10H |

InChI Key |

UPXVJHYPJTZTAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |

Other CAS No. |

19909-44-5 |

Synonyms |

1,4-diphenylbutane-1,2,3,4-tetrone |

Origin of Product |

United States |

Comprehensive Structural Characterization and Stereochemical Analysis of 1,4 Diphenylbutane 1,2,3,4 Tetraone

High-Resolution X-ray Crystallography of 1,4-Diphenylbutane-1,2,3,4-tetraone

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, obtaining single crystals of sufficient quality for such analysis can be a significant hurdle, particularly for complex and potentially unstable molecules like vicinal tetracarbonyls.

Unit Cell Parameters and Space Group Determination

As of the current literature survey, a full single-crystal X-ray diffraction analysis for this compound, including its unit cell parameters and space group, has not been reported. The synthesis of stable, crystalline forms of 1,2,3,4-tetracarbonyl compounds is a recognized challenge in synthetic chemistry. researchgate.net The successful crystallization and structural determination would be a significant contribution to the field, providing invaluable insight into the solid-state packing and intermolecular forces of this class of compounds.

Conformational Analysis of the Polyketone Chain and Phenyl Substituents

The orientation of the two terminal phenyl substituents is also critical. Steric hindrance between the ortho-hydrogens of the phenyl rings and the adjacent carbonyl oxygen atoms would likely force the phenyl groups to be twisted out of the plane of their attached carbonyl group. This non-coplanar arrangement would reduce the extent of π-conjugation between the aromatic ring and the carbonyl group, a common phenomenon in substituted benzoyl systems.

Intermolecular and Intramolecular Interactions in the Solid State

Without a crystal structure, a definitive analysis of intermolecular interactions is not possible. However, one can predict the types of forces that would govern the packing in a hypothetical crystal lattice. The primary interactions would likely be:

Dipole-Dipole Interactions: The highly polar carbonyl groups would lead to strong dipole-dipole interactions, which would be a dominant force in the crystal packing.

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and carbonyl oxygen atoms are also plausible and could play a role in directing the crystal packing arrangement.

Intramolecularly, the dominant interactions are the aforementioned dipole-dipole repulsions between adjacent carbonyl carbons and steric repulsion between the phenyl groups and the polyketone chain.

Advanced Spectroscopic Probes for this compound

Spectroscopic techniques are essential for elucidating the structure of molecules in both solution and the solid state. While specific experimental spectra for this compound are not available, its expected spectroscopic characteristics can be inferred from the known behavior of related functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum would be expected to show signals only in the aromatic region. The ten protons of the two phenyl groups would likely appear as a series of multiplets between 7.0 and 8.5 ppm. The protons at the ortho positions to the carbonyl group would be the most deshielded due to the electron-withdrawing anisotropic effect of the C=O bond and would be expected at the downfield end of this range.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would be more informative. The most characteristic signals would be from the carbonyl carbons. Due to their unique electronic environment in a polyketone chain, these quaternary carbons would be expected to resonate at very low field, likely in the range of 180-200 ppm. The electronic communication between the four adjacent carbonyls may result in distinct signals for the inner (C2, C3) and outer (C1, C4) carbonyl carbons. The carbons of the phenyl rings would appear in their typical region of approximately 125-140 ppm.

| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.5 | Complex multiplet pattern expected. Protons ortho to the carbonyl group would be further downfield. |

| Carbonyl Carbons (¹³C) | 180 - 200 | Quaternary carbons. Potentially two distinct signals for the inner and outer carbonyls. |

| Aromatic Carbons (¹³C) | 125 - 140 | Multiple signals expected for the ipso, ortho, meta, and para carbons. |

Vibrational Spectroscopy (IR, Raman) for Carbonyl Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups, particularly the carbonyl group, which gives rise to a very intense stretching vibration.

For a simple ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in this compound, two main factors will influence the position and appearance of the carbonyl bands:

Conjugation: Conjugation of a carbonyl group with a phenyl ring generally lowers the stretching frequency by 20-30 cm⁻¹ due to delocalization of π-electron density, which weakens the C=O bond.

Vibrational Coupling: When multiple carbonyl groups are adjacent, their stretching vibrations can couple. For a system with four coupled oscillators, multiple stretching modes (both symmetric and asymmetric) are expected. This would likely result in a complex, broad absorption profile or multiple distinct peaks in the carbonyl region of the IR spectrum.

Considering these effects, one would predict a series of strong absorption bands in the IR spectrum between approximately 1670 cm⁻¹ and 1750 cm⁻¹. The interaction between the carbonyls makes a precise prediction difficult, but the primary absorptions would be significantly different from a simple, isolated ketone. The Raman spectrum would also be expected to show strong bands in this region, as the C=O stretch is typically Raman-active.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Coupled) | 1670 - 1750 | Strong, possibly multiple bands |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |

Electronic Circular Dichroism (ECD) for Chiral Derivatives and Conformational Studies

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a molecule. While specific ECD studies on chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of ECD can be applied to understand how such studies would be conducted and the type of information they would yield.

For a chiral derivative of this compound, the ECD spectrum would be highly sensitive to the spatial arrangement of the chromophores, which in this case are the phenyl and carbonyl groups. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the chirality of the molecule.

Conformational Analysis:

The flexibility of the butane (B89635) chain in this compound allows for various conformations. In a chiral derivative, these conformers would exist in a dynamic equilibrium, and the observed ECD spectrum would be a population-weighted average of the spectra of all contributing conformers. encyclopedia.pub Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD measurements to determine the predominant conformations in solution. By comparing the experimentally measured ECD spectrum with the calculated spectra for different possible conformations, the most likely solution-state structure can be determined.

The interpretation of ECD spectra for flexible molecules like chiral derivatives of this compound would involve the following steps:

Identification of all possible low-energy conformers through computational modeling.

Calculation of the ECD spectrum for each individual conformer.

Boltzmann averaging of the calculated spectra based on the relative energies of the conformers.

Comparison of the theoretical spectrum with the experimental ECD spectrum to assign the absolute configuration and identify the major contributing conformers.

Tautomeric Equilibria and Isomerism of this compound and Analogues

This compound, as a poly-carbonyl compound, has the potential to exhibit complex tautomeric equilibria. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is common in molecules containing carbonyl groups and adjacent acidic protons. In the case of this compound, keto-enol tautomerism is the most probable form of isomerism.

The structure of this compound features two pairs of adjacent carbonyl groups, creating two β-dicarbonyl-like systems within the same molecule. This structural feature significantly influences its tautomeric behavior. While the tetra-keto form is the nominal structure, the presence of α-hydrogens is not a prerequisite for the enolization of β-dicarbonyl compounds. However, the potential for enolization in analogous structures is well-documented.

Studies on analogous β-diketones show that they can exist in equilibrium between the diketo form and one or more enol forms. cdnsciencepub.comresearchgate.netmdpi.com The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. rsc.org

For instance, research on the closely related compound, 1,4-diphenylbutane-1,2,4-trione enol, has shown that it exists in two easily interconvertible isomeric enol forms, one yellow and the other colorless. lookchem.com The interconversion can be triggered by light, indicating the dynamic nature of the equilibrium. lookchem.com

The potential tautomeric forms for a mono-enol of this compound could involve the formation of an enol at either the C2 or C3 position, leading to different conjugated systems.

Factors Influencing Tautomeric Equilibrium in Analogous Diketones:

| Factor | Influence on Keto-Enol Equilibrium |

| Solvent Polarity | Non-polar solvents tend to favor the enol form due to the formation of a stable intramolecular hydrogen bond. Polar solvents can stabilize the keto form by intermolecular hydrogen bonding. |

| Temperature | Changes in temperature can shift the equilibrium. Generally, the direction of the shift depends on the enthalpy change of the tautomerization. |

| Substituents | Electron-withdrawing groups can increase the acidity of the α-protons (if present) and favor enolization. Bulky substituents can influence the steric environment and affect the stability of the different tautomers. rsc.org |

| Conjugation | The formation of an extended conjugated system in the enol form can be a significant stabilizing factor. |

| Intramolecular Hydrogen Bonding | The enol form can be stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and a neighboring carbonyl oxygen. |

While specific experimental data on the tautomeric equilibrium of this compound is scarce, the principles established from the study of other β-diketones and related structures provide a strong basis for understanding its potential isomeric forms and the factors that would govern their interconversion. encyclopedia.pubbohrium.commasterorganicchemistry.comyoutube.comlibretexts.org

Mechanistic Investigations and Reactivity Profiling of 1,4 Diphenylbutane 1,2,3,4 Tetraone

Elucidation of Reaction Mechanisms in Polyketone Transformations

The reaction mechanisms of polyketones like 1,4-diphenylbutane-1,2,3,4-tetraone are intricate and often involve a series of complex steps. Research into the transformations of related dicarbonyl and polycarbonyl systems provides valuable insights into the potential pathways this tetraone may undergo. For instance, 1,4-dicarbonyl compounds are well-established key intermediates in the synthesis of various natural products and serve as precursors to cyclopentenones, cyclopenta-1,3-diones, butenolides, and derivatives of furan (B31954) and pyrrole (B145914). nih.gov

The synthesis of this compound itself can be achieved through the reaction of benzil (B1666583) with benzoyl chloride in the presence of a base. ontosight.ai This process involves condensation and oxidation reactions to form the tetraone ring structure. ontosight.ai The study of transformations of simpler gamma-hydroxyenones, which can dimerize through a series of Michael additions, offers a model for understanding the reactivity of the polycarbonyl chain in this compound.

Radical Intermediates and Biradical Chemistry Derived from 1,4-Diphenylbutane (B89690) Systems

The chemistry of 1,4-diphenylbutane systems is notably characterized by the formation of radical and biradical intermediates. While direct studies on this compound are limited, the behavior of the parent 1,4-diphenylbutane framework provides a strong basis for understanding its potential radical chemistry. The 1,4-diphenyl-1,4-butanediyl biradical can be generated from precursors like 1,4-dichloro-1,4-diphenylbutane under irradiation. acs.org This biradical intermediate is known to yield products such as styrene (B11656), 1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene. acs.org

The formation of tetrahydronaphthalenes is considered a characteristic outcome for 1,4-biradicals possessing a phenyl group at one of the radical centers. acs.org Free radicals are electron-deficient species, typically with a trigonal planar geometry where the unpaired electron resides in a p orbital. libretexts.org Their stability is influenced by alkyl substitution and resonance delocalization, with benzylic radicals being particularly stabilized. libretexts.org Given the presence of two benzoyl groups in this compound, the potential for forming stabilized radical intermediates upon homolytic cleavage is significant. The generation of reactive oxygen species (ROS) has been noted as a toxic effect of this tetraone at high concentrations, which points towards its capacity to participate in radical processes. ontosight.ai

Nucleophilic and Electrophilic Addition Reactions at Vicinal Carbonyl Centers

The four adjacent carbonyl groups in this compound present multiple sites for nucleophilic and electrophilic attack. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. masterorganicchemistry.com Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to a change in hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

In the context of vicinal polycarbonyl compounds, the reactivity of one carbonyl group can be influenced by the adjacent ones. Nucleophilic attack on one of the carbonyl carbons of this compound would lead to a tetrahedral intermediate. The fate of this intermediate would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to irreversible addition. masterorganicchemistry.comyoutube.com Weaker nucleophiles may result in reversible additions.

Electrophilic addition to carbonyls typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org In the presence of an acid catalyst, even weak nucleophiles like water and alcohols can add to the carbonyl group. libretexts.org For this compound, the presence of multiple carbonyl groups could lead to complex equilibria involving hydrated or hemiacetal forms.

The concept of 1,2- versus 1,4-addition is also relevant, particularly if the tetraone undergoes enolization to form an α,β-unsaturated system. youtube.comlibretexts.org In such cases, nucleophiles could attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or conjugate addition). libretexts.orgyoutube.com The regioselectivity of the attack is influenced by factors such as the nature of the nucleophile (hard vs. soft) and steric hindrance. youtube.com

Cyclization and Annulation Reactions Leading to Heterocyclic Frameworks

1,4-Dicarbonyl compounds are versatile precursors for the synthesis of five-membered heterocyclic rings like furans and pyrroles. nih.gov This suggests that this compound could serve as a valuable building block for more complex heterocyclic frameworks. For instance, reactions with primary amines or ammonia (B1221849) could potentially lead to the formation of pyrrole derivatives, following a Paal-Knorr type synthesis.

The reaction of 1,4-dicarbonyl compounds with hydrazines can yield pyridazines, while reaction with phosphorus pentasulfide can lead to thiophenes. Although not explicitly documented for the tetraone, these classical cyclization reactions highlight the potential synthetic utility of its core structure. The high density of functional groups in this compound could also enable tandem or cascade reactions, leading to the rapid assembly of complex molecular architectures.

Oxidative and Reductive Transformations of this compound

The polycarbonyl nature of this compound makes it susceptible to both oxidative and reductive transformations.

Reductive Transformations: Reduction of the carbonyl groups can lead to a variety of products depending on the reducing agent and reaction conditions. Mild reducing agents might selectively reduce one or two carbonyls, while stronger reagents like lithium aluminum hydride would likely reduce all four carbonyls to hydroxyl groups, yielding 1,4-diphenylbutane-1,2,3,4-tetraol. The partial reduction to the corresponding 1,4-dione, 1,4-diphenylbutane-1,4-dione, is a known compound. nih.gov Further reduction can lead to 1,4-diphenyl-1,4-butanediol. nih.gov

Oxidative Transformations: Oxidative cleavage of the carbon-carbon bonds between the carbonyl groups is a plausible transformation under strong oxidizing conditions. This could potentially lead to the formation of benzoic acid or its derivatives. The compound's ability to generate reactive oxygen species suggests it can participate in redox processes. ontosight.ai

The table below summarizes some potential and known transformations of the 1,4-diphenylbutane core structure.

| Reaction Type | Reactant(s) | Product(s) | Notes |

| Radical Reaction | 1,4-Dichloro-1,4-diphenylbutane | Styrene, 1,2-Diphenylcyclobutane, 1-Phenyl-1,2,3,4-tetrahydronaphthalene | Proceeds via a 1,4-diphenyl-1,4-butanediyl biradical intermediate. acs.org |

| Nucleophilic Addition | Ketone, Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Irreversible addition of a strong nucleophile to a carbonyl group. youtube.com |

| Cyclization | 1,4-Dicarbonyl Compound, Amine/Ammonia | Pyrrole Derivative | Paal-Knorr synthesis is a classic example. nih.gov |

| Reduction | This compound, Strong Reducing Agent | 1,4-Diphenylbutane-1,2,3,4-tetraol | Hypothetical complete reduction of all carbonyl groups. |

| Reduction | 1,4-Diphenylbutane-1,4-dione | 1,4-Diphenyl-1,4-butanediol | Reduction of the dione (B5365651) to the corresponding diol. nih.gov |

Derivatization Strategies and Functionalization of the 1,4 Diphenylbutane 1,2,3,4 Tetraone Scaffold

Synthesis of Structurally Modified 1,4-Diphenylbutane-1,2,3,4-tetraone Analogues

The core structure of this compound can be accessed through the reaction of benzil (B1666583) with benzoyl chloride in the presence of a base like sodium hydroxide (B78521). ontosight.ai This process involves a series of condensation and oxidation reactions to form the characteristic tetraone structure. ontosight.ai The modification of this scaffold to produce analogues can be achieved by employing substituted starting materials. For instance, utilizing substituted benzil or benzoyl chloride derivatives in the initial synthesis would directly lead to analogues with varied electronic and steric properties.

While direct structural modification of the pre-formed tetraone is less documented, the synthesis of related 1,4-diphenylbutane (B89690) derivatives provides insight into potential strategies. For example, various substituted 1,4-diphenylbutanes have been prepared from styrene (B11656) and α-methylstyrene. Furthermore, the synthesis of 1,4-diphenylbutadiene (B12783726) derivatives has been extensively explored, showcasing methods for introducing a range of functional groups onto the phenyl rings. nih.gov These approaches, if adapted to the starting materials for the tetraone synthesis, would yield a library of structurally diverse analogues.

A general approach to synthesizing such analogues would involve the reaction of an appropriately substituted aryl halide with a suitable coupling partner. For example, a palladium-catalyzed cross-coupling reaction could be envisioned to append different aryl or alkyl groups to a precursor of the tetraone.

Chemo- and Regioselective Functionalization of Polyketone Moieties

The presence of four carbonyl groups in this compound makes chemo- and regioselectivity a critical consideration in its functionalization. The two pairs of adjacent carbonyl groups (1,2- and 3,4-dicarbonyl units) are the primary sites for chemical reactions. The reactivity of these sites can be influenced by the electronic nature of the phenyl groups and the reaction conditions.

A key reaction demonstrating the functionalization of this scaffold is the condensation with o-phenylenediamines to form quinoxaline (B1680401) derivatives. mdpi.comipp.pt Given that this compound possesses two 1,2-dicarbonyl moieties, it can react with two equivalents of an o-phenylenediamine (B120857) to form a bis-quinoxaline derivative. The regioselectivity of this reaction with unsymmetrically substituted o-phenylenediamines could potentially be controlled by the electronic and steric nature of the substituents on both the tetraone and the diamine.

The synthesis of quinoxalines from 1,2-dicarbonyl compounds can be catalyzed by various reagents, including zinc triflate and cerium (IV) ammonium (B1175870) nitrate, often under mild, green conditions. mdpi.com This highlights the potential for developing selective and efficient methods for the functionalization of the tetraone scaffold.

| Catalyst/Reagent | Reaction Conditions | Product Type | Reference |

| Zinc Triflate | Acetonitrile, Room Temperature | Quinoxaline | mdpi.com |

| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature | Quinoxaline | mdpi.com |

| Oxalic Acid | Solvent-free, Grinding | Quinoxaline-2,3-dione | ias.ac.in |

The selective reduction of one or more carbonyl groups would also be a valuable transformation. By carefully choosing reducing agents and reaction conditions, it might be possible to selectively reduce the 1,2- or 1,4-carbonyl pairs, leading to a variety of di- and tetrahydroxy derivatives.

Stereoselective Synthesis of Chiral Derivatives of this compound

The creation of chiral derivatives from the achiral this compound scaffold is a significant challenge that can be addressed through several stereoselective strategies. One approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral amine could be condensed with one of the dicarbonyl units to form a chiral imine, which could then direct the stereoselective addition of a nucleophile. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Another strategy is the use of chiral catalysts. Asymmetric catalysis has become a powerful tool in organic synthesis. A chiral catalyst could be employed to facilitate a stereoselective reaction on the tetraone scaffold, such as an asymmetric reduction or an asymmetric addition of a carbon nucleophile. For example, a chiral borane (B79455) reagent could be used for the stereoselective reduction of one of the carbonyl groups, leading to a chiral hydroxyketone.

Preparation of Precursors and Intermediates for Complex Molecule Synthesis

The reactive nature of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. As previously mentioned, its reaction with o-phenylenediamines provides a straightforward route to quinoxaline derivatives. mdpi.comipp.pt These quinoxaline moieties are found in a variety of biologically active compounds and functional materials.

Furthermore, the tetraone can serve as a precursor for other heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazine (B1198779) derivatives. The condensation with other binucleophiles, such as hydroxylamines or amidines, could also be explored to generate a diverse range of heterocyclic structures.

The dicarbonyl units within the tetraone can also participate in multicomponent reactions (MCRs). MCRs are one-pot reactions involving three or more starting materials to form a product that incorporates most of the atoms of the reactants. nih.gov The inclusion of this compound in an MCR could lead to the rapid assembly of complex molecular architectures, potentially with high atom economy and efficiency. nih.gov

The controlled reduction of the tetraone can yield 1,4-diphenylbutane-1,4-dione, a key intermediate in the synthesis of various natural products and other complex organic molecules. researchgate.net This diketone can be a precursor to cyclopentenones, butenolides, and derivatives of furan (B31954) and pyrrole (B145914). researchgate.net

| Precursor | Resulting Complex Molecule/Intermediate | Synthetic Reaction |

| This compound | Quinoxaline derivatives | Condensation with o-phenylenediamines |

| This compound | Pyridazine derivatives | Condensation with hydrazines |

| 1,4-Diphenylbutane-1,4-dione | Cyclopentenones, Butenolides, Furan/Pyrrole derivatives | Various cyclization and rearrangement reactions |

Computational Chemistry and Theoretical Modeling of 1,4 Diphenylbutane 1,2,3,4 Tetraone

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

To understand the electronic nature of 1,4-diphenylbutane-1,2,3,4-tetraone, researchers would typically employ ab initio and Density Functional Theory (DFT) methods. Ab initio calculations are based on the fundamental principles of quantum mechanics, without the use of experimental data. DFT, a computationally more efficient method, calculates the electronic structure based on the electron density.

A typical study would involve optimizing the geometry of the molecule and then calculating key electronic properties. The results of such a study would likely be presented in a table similar to the hypothetical one below:

These calculations would reveal the distribution of electrons within the molecule, highlighting the electrophilic nature of the four adjacent carbonyl carbons and the influence of the phenyl groups on the electronic structure.

Conformational Landscapes and Energy Profiles of this compound

The flexibility of the bond between the carbonyl groups and the potential for rotation of the phenyl rings suggest that this compound could exist in several conformations. A computational study of the conformational landscape would involve systematically rotating key dihedral angles and calculating the corresponding energy to identify stable conformers and the energy barriers between them.

The primary focus would be on the torsion angles between the four carbonyl groups and the rotation of the phenyl rings relative to the central butane-tetraone chain. The results would likely be visualized as a potential energy surface, showing the low-energy valleys corresponding to stable conformers and the peaks representing transition states. This analysis would be crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Simulation of Spectroscopic Signatures for Structural Assignment

Computational methods are frequently used to simulate spectra, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

A simulated IR spectrum would show characteristic vibrational frequencies, with particularly strong absorptions expected for the C=O stretching modes of the four carbonyl groups. The exact frequencies would be sensitive to the molecule's conformation. Similarly, calculated ¹H and ¹³C NMR chemical shifts would provide a theoretical fingerprint of the molecule, aiding in the interpretation of experimental NMR data.

Hypothetical Simulated Spectroscopic Data

| Spectroscopic Technique | Key Predicted Feature | Significance |

|---|---|---|

| Infrared (IR) | Strong C=O stretching bands | Confirms the presence and electronic environment of the carbonyl groups. |

| ¹³C NMR | Chemical shifts of carbonyl carbons | Provides information on the electronic environment of each carbonyl group. |

Predictive Modeling of Reactivity and Reaction Pathways

The concentration of four electrophilic carbonyl groups suggests that this compound is a highly reactive species. Computational modeling could be used to predict its reactivity towards various reagents and to elucidate potential reaction mechanisms.

By calculating molecular electrostatic potential (MEP) maps, researchers could visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack. Theoretical studies could also model the transition states of potential reactions, such as nucleophilic addition to the carbonyl groups or cycloaddition reactions, to determine the most favorable reaction pathways and predict the resulting products. This would be invaluable for guiding synthetic efforts and understanding the compound's chemical behavior.

Coordination Chemistry and Supramolecular Interactions with 1,4 Diphenylbutane 1,2,3,4 Tetraone

Ligand Design and Metal Chelation Properties of 1,4-Diphenylbutane-1,2,3,4-tetraone

This compound possesses a unique structure featuring a linear sequence of four carbonyl groups flanked by two phenyl rings. ontosight.ainih.gov This arrangement of four potential oxygen donor atoms in close proximity suggests that it could act as a multidentate ligand, capable of binding to a metal ion at multiple points simultaneously. This process, known as chelation, typically results in the formation of a more stable complex than would be formed with analogous monodentate ligands. nih.gov

The design of this compound as a ligand would involve the strategic use of its carbonyl oxygens to coordinate with a metal center. The flexibility of the butane (B89635) backbone could allow for the formation of stable five- or six-membered chelate rings, which are common in coordination chemistry. The phenyl groups at either end of the molecule could also influence its electronic properties and steric interactions within a metal complex.

The chelation properties are largely inferred from the behavior of similar β-diketone and other polyketone ligands, which are well-known for their ability to form stable complexes with a wide range of metal ions. mdpi.com These ligands typically deprotonate to form enolate anions that act as bidentate chelating agents. While this compound does not have the acidic protons of a β-diketone, its multiple carbonyl oxygens could still allow it to function as a neutral chelating ligand or potentially undergo tautomerization to a form that can be deprotonated for stronger binding.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀O₄ |

| Molecular Weight | 266.25 g/mol |

| Appearance | Yellow crystalline solid |

This data is based on general information available for the compound and does not include specific experimental findings related to its coordination chemistry. ontosight.ai

Formation of Coordination Complexes with Transition Metals and Lanthanides

The formation of coordination complexes involves the reaction of a ligand with a metal salt in a suitable solvent. While there is a lack of specific studies detailing the synthesis of coordination complexes with this compound, the general principles of coordination chemistry would apply.

Transition Metals: Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. It is plausible that this compound could coordinate to transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). The geometry of the resulting complexes would depend on the coordination number of the metal ion and the steric constraints imposed by the ligand.

Lanthanides: Lanthanide ions are known to have high coordination numbers and a preference for oxygen-donor ligands. This makes polyketone ligands, in general, suitable candidates for forming lanthanide complexes. mdpi.comncl.ac.uk Such complexes are of particular interest due to their potential luminescent properties, where the organic ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com Again, while this is a known phenomenon for other polyketone ligands, specific examples involving this compound have not been documented in the reviewed literature.

Characterization of Metal-Polyketone Complexes (e.g., Spectroscopic, Structural)

The characterization of any newly synthesized metal complexes is essential to determine their structure, bonding, and properties. Standard techniques for this purpose include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique would be crucial for observing the coordination of the carbonyl groups to the metal ion. A shift in the C=O stretching frequency to a lower wavenumber in the complex compared to the free ligand is a strong indicator of coordination.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help to elucidate the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the complex, confirming its composition.

Structural Methods:

As there are no specific reports on the synthesis and characterization of metal complexes of this compound, no experimental data for these characterization techniques can be presented.

Supramolecular Architectures and Self-Assembly Processes Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The self-assembly of coordination polymers and other supramolecular architectures is a vibrant area of research.

This compound, with its potential to act as a bridging ligand between two or more metal centers, is a candidate for the construction of coordination polymers. In such a scenario, the ligand would link metal ions together to form one-, two-, or three-dimensional networks. mdpi.comnih.gov The phenyl groups could also participate in non-covalent interactions, such as pi-stacking, which could further direct the self-assembly process and stabilize the resulting supramolecular structure.

The design of specific supramolecular architectures would depend on the coordination preferences of the metal ion and the conformational flexibility of the ligand. However, without experimental studies, the ability of this compound to form such architectures remains a theoretical possibility.

Future Prospects and Emerging Research Areas in 1,4 Diphenylbutane 1,2,3,4 Tetraone Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of 1,2,3,4-tetracarbonyl compounds is notoriously difficult, and this specific molecular motif remains largely unexplored in chemistry. nih.gov The advancement of research into 1,4-diphenylbutane-1,2,3,4-tetraone is contingent on the development of more efficient and versatile synthetic routes.

Future research will likely focus on moving beyond classical methods to more sophisticated strategies. A promising emerging area is the use of enoldiazoacetates as precursors. A recently developed strategy involves the C-nitrosation of enoldiazoacetates, which allows for the synthesis of unsymmetrical 1,2,3,4-tetracarbonyl compounds where each carbonyl group can be orthogonally masked. nih.govresearchgate.net This method represents a significant leap forward, enabling the construction of these complex structures with unprecedented control. researchgate.net Adapting such methodologies for the symmetrical synthesis of this compound could provide higher yields and purity.

Another avenue for exploration is the development of "green" synthetic protocols. For instance, tandem Knoevenagel condensation and Michael addition reactions have been successfully carried out in water without a catalyst to produce other types of tetraketones. rsc.org Research into aqueous, catalyst-free systems for the synthesis of this compound would enhance the sustainability and cost-effectiveness of its production.

| Synthetic Strategy | Precursors | Key Features | Potential Advantage for Target Compound |

| C-nitrosation | Enoldiazoacetates, tert-butyl nitrite | Allows for synthesis of orthogonally protected, unsymmetric tetracarbonyls. researchgate.net | High degree of control over reactive sites. |

| Tandem Condensation/Addition | Cyclic-1,3-diketones, Aldehydes | Catalyst-free reaction in water. rsc.org | Environmentally friendly, simplified workup. |

Deeper Understanding of Reactivity through Advanced Mechanistic Probes

The close proximity of the four carbonyl groups in this compound results in a unique and complex electronic environment that dictates its reactivity. researchgate.net A thorough understanding of its reaction mechanisms is crucial for its application in synthesis.

Future work will necessitate a combination of experimental and computational approaches to probe its reactivity. For the recently developed synthesis of tetracarbonyl compounds from enoldiazoacetates, combined experimental and theoretical studies were instrumental in elucidating the reaction mechanism. nih.govresearchgate.net Similar approaches, employing techniques like in-situ spectroscopy, kinetic analysis, and advanced computational modeling (e.g., Density Functional Theory - DFT), can provide deep insights into the transition states and intermediates involved in reactions of this compound.

Key questions to be addressed by such studies include:

The nature and stability of intermediates (e.g., enolates, radical species).

The selectivity of nucleophilic or electrophilic attack at the different carbonyl positions.

The potential for the compound to engage in single-electron transfer (SET) processes.

The photophysical properties and photochemical reactivity, exploring if photo-excited states can lead to novel transformations.

Exploration of New Chemical Transformations and Cascade Reactions

The high functionality of this compound makes it an ideal substrate for discovering new chemical reactions, particularly complex cascade reactions. A cascade reaction, or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all under the same reaction conditions. wikipedia.org Such reactions are highly efficient as they increase molecular complexity in a single operation, saving time and resources. wikipedia.org

Future research could explore this compound as a central building block for the synthesis of complex heterocyclic systems. Vicinal polycarbonyl compounds are known precursors to various heterocycles. The development of metal-free cascade processes for constructing molecules like tetrahydroquinoxalines from α-diketones demonstrates the potential of using polycarbonyls in one-pot syntheses. rsc.org The tetraone could foreseeably be used to construct novel, highly functionalized nitrogen, oxygen, or sulfur-containing ring systems.

The ability to create tetracarbonyl compounds with orthogonally protected carbonyl groups is a key enabler for this research area, as it would allow for selective, stepwise reactions to build complex molecular architectures. researchgate.net

Potential in Advanced Materials Science and Molecular Engineering

The unique electronic and structural features of polycarbonyl compounds suggest potential applications in advanced materials. acs.org An emerging research direction is the incorporation of this compound as a functional monomer into polymers for applications in materials science and molecular engineering.

Research into solid polymer electrolytes has shown that carbonyl-containing polymers like polyketones, polyesters, and polycarbonates can act as host materials for ion conduction. acs.org The coordination strength of the carbonyl groups to metal ions (e.g., lithium) and the polymer's molecular flexibility are key determinants of the material's performance. acs.org The high density of carbonyl groups in this compound could lead to polymers with unique ion-coordinating properties, potentially for use in high-performance batteries or sensors.

Furthermore, the creation of advanced carbon materials through the pyrolysis of specifically designed polymers is a growing field. mdpi.com Polybenzoxazines, for example, can be pyrolyzed to form carbon aerogels with controlled porosity. mdpi.com Designing polymers containing the this compound unit could be a strategy to produce novel carbonaceous materials with tailored properties for catalysis, adsorption, or energy storage.

| Potential Application Area | Relevant Property | Rationale |

| Solid Polymer Electrolytes | High density of coordinating carbonyl groups | Potential for high ion-dissolving capacity and tunable ion transport properties. acs.org |

| Advanced Carbon Materials | High carbon and oxygen content | Precursor for creating porous carbon materials with inherent oxygen doping upon pyrolysis. |

| High-Energy-Density Materials | Multiple C=O bonds | Analogy to polymeric CO, which is a high-energy material. wikipedia.org |

Interdisciplinary Research with Related Polycarbonyl Systems

To fully appreciate the chemistry of this compound, it is beneficial to study it in the context of other polycarbonyl systems. Comparative studies can reveal trends in reactivity, stability, and physical properties, leading to a more profound understanding of structure-property relationships.

While 1,2-dicarbonyl and 1,2,3-tricarbonyl compounds are reasonably well-known, the 1,2,3,4-tetracarbonyl motif is significantly less studied. nih.gov Future interdisciplinary research could focus on a systematic comparison of these systems. For example, comparing the electrochemical properties, coordination chemistry, and reactivity towards nucleophiles across this series could reveal important insights.

Another fascinating comparison is with polymeric carbon monoxide (p-CO), a high-energy-density material composed of a backbone of carbonyl groups. wikipedia.org Investigating the thermodynamic stability and potential for energy release of this compound relative to p-CO could be an interesting area of research, bridging organic chemistry and materials science.

Finally, comparing different types of carbonyl-containing polymers, such as polyketones, polyesters, and polycarbonates, has shown that subtle changes in the carbonyl's local environment dramatically affect properties like ion conduction. acs.org Synthesizing and studying a polymer based on this compound would provide a valuable new data point in this area, helping to establish clearer design principles for functional carbonyl-containing materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Diphenylbutane-1,2,3,4-tetraone, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis (83.5% yield) of structurally similar compounds, such as 1,4-Diphenylbutane, involves catalytic cleavage of aliphatic bridges between aromatic nuclei under controlled conditions (e.g., using tetralin as a solvent) . For tetraketone derivatives, analogous methods may include oxidation of 1,4-diphenylbutadiene intermediates. Competing mechanisms, such as side-product formation (e.g., benzene or tetralin derivatives), must be mitigated by optimizing temperature, solvent polarity, and catalyst selection .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the tetraketone structure, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for detecting byproducts like benzene (11.5% in related syntheses) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer : The electron-withdrawing ketone groups enhance electrophilic reactivity at the α-positions, making the compound prone to nucleophilic additions. Computational studies (e.g., DFT calculations) can map charge distribution, while experimental kinetic assays under varying pH and temperature conditions quantify reaction rates .

Advanced Research Questions

Q. What competing mechanisms arise during lithiation of tetraphenylbutadiene intermediates in tetraone synthesis?

- Methodological Answer : Lithiation of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediates can lead to side products like 1,2-diphenylethenes or 1,2,3-triphenylnaphthalene. Mechanistic studies using isotopic labeling and in situ IR spectroscopy reveal that solvent choice (e.g., THF vs. hexane) and temperature control (below −78°C) suppress these pathways .

Q. How can solvent polarity and pH be optimized to enhance the stability of this compound in biological assays?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the tetraketone structure by reducing keto-enol tautomerization. For biological studies, buffered solutions at pH 7–8 minimize hydrolysis, as demonstrated in fluorescence assays of structurally similar compounds where pH < 4 caused degradation .

Q. What structural modifications improve the compound’s utility as a fluorescent probe for cellular imaging?

- Methodological Answer : Introducing styrene fragments or electron-donating groups (e.g., methoxy) shifts absorption/emission maxima bathochromically, enhancing fluorescence quantum yield (FQY) in non-polar media. Conformational locking via 1,4-diethyltetrahydroquinoxaline moieties improves photostability, as shown in ER and lysosome tracking studies .

Key Considerations for Researchers

- Synthetic Challenges : Competing mechanisms in lithiation and oxidation steps require rigorous monitoring via TLC or GC-MS .

- Biological Applications : Prioritize derivatives with pKa values near physiological pH (7–8) to ensure stability in cellular environments .

- Data Validation : Cross-reference NMR/HRMS data with computational models to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.